molecular formula C9H11BrOS B1374718 1-Bromo-4-(isopropylsulfinyl)benzene CAS No. 363136-59-8

1-Bromo-4-(isopropylsulfinyl)benzene

Cat. No. B1374718
M. Wt: 247.15 g/mol
InChI Key: KNOPNGNHCUFBRQ-UHFFFAOYSA-N
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Description

“1-Bromo-4-(isopropylsulfinyl)benzene” is a chemical compound with the molecular formula C9H11BrOS . It has a molecular weight of 247.15 g/mol . The IUPAC name for this compound is 1-bromo-4-propan-2-ylsulfinylbenzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-(isopropylsulfinyl)benzene is 1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.15 g/mol . It has a computed XLogP3-AA value of 2.4, which is a measure of its hydrophobicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 245.97140 g/mol . The topological polar surface area is 36.3 Ų .

Scientific Research Applications

Ring Halogenation : One application involves the ring halogenations of polyalkylbenzenes, where compounds like 1-Bromo-4-(isopropylsulfinyl)benzene can be used as substrates. Such reactions are critical in the synthesis of halogenated aromatic compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and polymers (Bovonsombat & Mcnelis, 1993).

Aryne Chemistry : Arynes are highly reactive intermediates in organic chemistry. The manipulation of compounds like 1-Bromo-4-(isopropylsulfinyl)benzene under specific conditions can lead to the formation of arynes, which can undergo various reactions including cycloadditions and substitutions. These reactions are pivotal in constructing polycyclic aromatic compounds and in the diversification of aromatic cores in medicinal chemistry (Schlosser & Castagnetti, 2001).

Fluorescence Studies : The structural modification of 1-Bromo-4-(isopropylsulfinyl)benzene can lead to derivatives with interesting fluorescence properties. These derivatives can be used in the development of fluorescent materials for sensing, imaging, and optical devices. The study of their photoluminescence properties in solution and solid states provides insights into their potential applications in materials science (Zuo-qi, 2015).

Graphene Nanoribbon Precursors : 1-Bromo-4-(isopropylsulfinyl)benzene and its derivatives serve as precursors in the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are critical for their electronic properties and applications in nanoelectronics and optoelectronics (Patil et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-4-propan-2-ylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPNGNHCUFBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(isopropylsulfinyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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